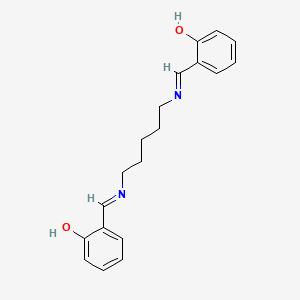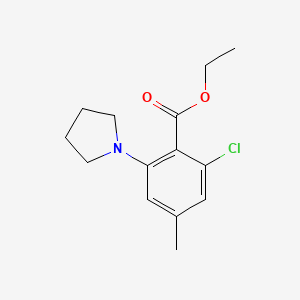![molecular formula C20H23N3O2S B1227246 (5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1227246.png)
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione is a member of quinolines.
Applications De Recherche Scientifique
Synthesis and Antitubercular Evaluation
- Diversity-Oriented Synthesis : This compound is part of a diverse range of analogues synthesized for antimycobacterial activity against Mycobacterium tuberculosis. The synthesis process employs the Bohlmann-Rahtz reaction, offering operational simplicity and high reactivity with a range of aryl and heteroaryl β-enaminones (Kantevari et al., 2011).
Computational Chemistry Studies
- Tautomeric Preferences : Computational studies, specifically DFT calculations, have been conducted on similar quinoline derivatives to understand their tautomeric forms and proton transfer dynamics (Dobosz, Gawinecki, & Kanabaj, 2010).
Medicinal Chemistry
- Caspase-3 Inhibitory Activity : Synthesis of quinoline derivatives, which are structurally related, has shown potential in inhibiting caspase-3, an enzyme critical in apoptosis. This application is significant in the development of anti-cancer therapies (Kravchenko et al., 2005).
Neuropharmacology
- Amnesia-Reversal Activity : Quinoline derivatives have been evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, showing potential in neuropharmacological applications (Butler et al., 1987).
Anticonvulsant Activity
- Derivatives of Tetramic Acid : Derivatives of pyrrolidine-2,4-dione, including quinoline derivatives, have exhibited anticonvulsant activity, indicating their potential use in treating seizure disorders (Sorokina et al., 2007).
Antihyperglycemic Agents
- Synthesis of Quinolinylidinethiazolidine-2,4-diones : These compounds, including similar quinoline derivatives, have been synthesized as potential antihyperglycemic agents, important in diabetes treatment (Riyaz, Naidu, & Dubey, 2012).
Anticancer and Radiosensitizing Evaluation
- Novel Sulfonamides with Quinoline Groups : Quinoline and pyrimidoquinoline derivatives, including compounds structurally related to the queried compound, have been synthesized and evaluated for anticancer activity and their ability to enhance the killing effect of γ-radiation (Ghorab et al., 2015).
Propriétés
Nom du produit |
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
|---|---|
Formule moléculaire |
C20H23N3O2S |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(5Z)-1-prop-2-enyl-5-[(1-propyl-3,4-dihydro-2H-quinolin-6-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C20H23N3O2S/c1-3-9-22-11-5-6-15-12-14(7-8-17(15)22)13-16-18(24)21-20(26)23(10-4-2)19(16)25/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3,(H,21,24,26)/b16-13- |
Clé InChI |
CBVRNKHUXZRTLB-SSZFMOIBSA-N |
SMILES isomérique |
CCCN1CCCC2=C1C=CC(=C2)/C=C\3/C(=O)NC(=S)N(C3=O)CC=C |
SMILES canonique |
CCCN1CCCC2=C1C=CC(=C2)C=C3C(=O)NC(=S)N(C3=O)CC=C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-Methylphenyl)-3-indolizinyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethanone](/img/structure/B1227164.png)
![3-(5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)propanoic acid](/img/structure/B1227165.png)
![N-[3-(dimethylamino)propyl]-9H-carbazole-3-carboxamide](/img/structure/B1227172.png)

![N-[2-[(5Z)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]-4-methylsulfonyl-3-nitrobenzamide](/img/structure/B1227175.png)
![1,4-Dioxa-8-azaspiro[4.5]decan-8-yl-(5,7-diphenyl-2-pyrazolo[1,5-a]pyrimidinyl)methanone](/img/structure/B1227176.png)

![[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1227179.png)
![2-[4-[benzenesulfonyl(methyl)amino]phenoxy]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B1227180.png)
![N-[[(4-oxo-1-phenyl-5-pyrazolo[3,4-d]pyrimidinyl)amino]-sulfanylidenemethyl]benzamide](/img/structure/B1227181.png)
![2-Chloro-3-pyridinecarboxylic acid [2-(4-ethylphenyl)-2-oxoethyl] ester](/img/structure/B1227182.png)
![2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid (7-bromo-4-oxo-2-pyrido[1,2-a]pyrimidinyl)methyl ester](/img/structure/B1227183.png)

![1-(4-Fluorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]pyrrolidine-2,5-dione](/img/structure/B1227186.png)